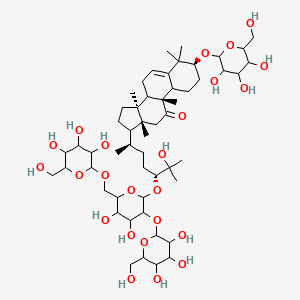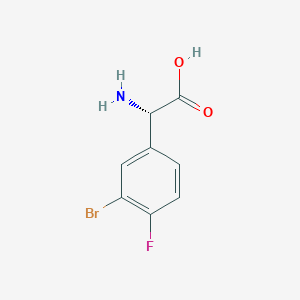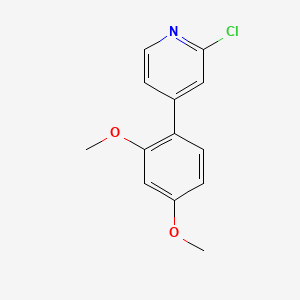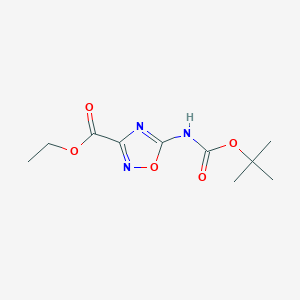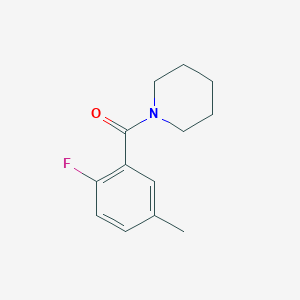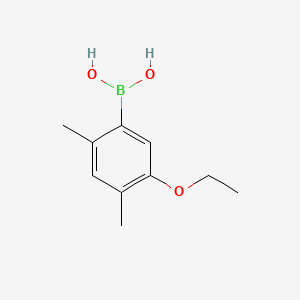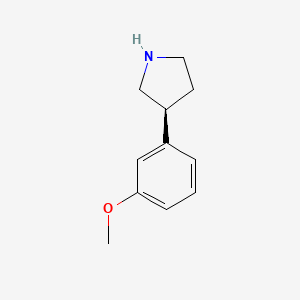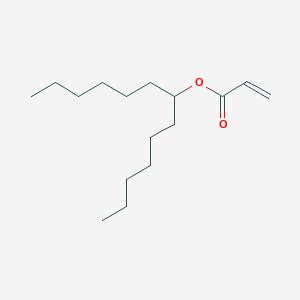
Tridecan-7-YL acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecan-7-YL acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by its long alkyl chain, which imparts unique properties making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tridecan-7-YL acrylate typically involves the esterification of acrylic acid with tridecan-7-ol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with tridecan-7-ol in the presence of a catalyst in a tubular reactor. The continuous flow process offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Tridecan-7-YL acrylate undergoes various chemical reactions, including:
Polymerization: Free radical polymerization is a common reaction where this compound forms polymers.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Radical Initiators: AIBN, benzoyl peroxide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Dichloromethane, 1,4-dioxane.
Major Products:
Polymers: Poly(this compound) with applications in coatings and adhesives.
Derivatives: Various functionalized acrylates used in specialized applications.
Wissenschaftliche Forschungsanwendungen
Tridecan-7-YL acrylate finds applications in several scientific research fields:
Wirkmechanismus
The mechanism of action of Tridecan-7-YL acrylate primarily involves its reactivity as an acrylate ester. The α,β-unsaturated carboxyl group is highly reactive, allowing it to undergo polymerization and addition reactions. In polymerization, the double bond in the acrylate group reacts with radical initiators to form long polymer chains. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .
Vergleich Mit ähnlichen Verbindungen
Butyl Acrylate: Known for its strong odor and used in the production of adhesives and coatings.
2-Ethylhexyl Acrylate: Used as a monomer in the production of adhesives and can cause skin irritation.
Methyl Acrylate: Utilized in the production of polymers and copolymers with applications in textiles and coatings.
Uniqueness of Tridecan-7-YL Acrylate: this compound stands out due to its long alkyl chain, which imparts unique properties such as enhanced flexibility and toughness to the resulting polymers. This makes it particularly valuable in applications requiring durable and resilient materials .
Eigenschaften
Molekularformel |
C16H30O2 |
|---|---|
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
tridecan-7-yl prop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-4-7-9-11-13-15(18-16(17)6-3)14-12-10-8-5-2/h6,15H,3-5,7-14H2,1-2H3 |
InChI-Schlüssel |
OWNNZQXJKCFYSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


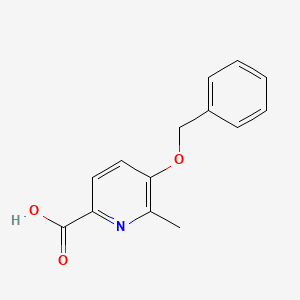

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)
